molecular formula C16H14N2OS B11366647 N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B11366647
M. Wt: 282.4 g/mol
InChI Key: SDCYYHZHQDBOTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide typically involves the coupling of a thiazole derivative with a naphthalene carboxylic acid derivative. One common method involves the use of ethyl (2-amino-1,3-thiazol-4-yl) acetate, which undergoes a coupling reaction with naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate into DNA, affecting gene expression and cellular processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide is unique due to its combination of a thiazole ring and a naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C16H14N2OS/c1-11-18-13(10-20-11)9-17-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,10H,9H2,1H3,(H,17,19)

InChI Key

SDCYYHZHQDBOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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